molecular formula C7H6ClN3O B13028113 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine

3-Chloro-6-methoxyimidazo[1,2-b]pyridazine

Cat. No.: B13028113
M. Wt: 183.59 g/mol
InChI Key: NFBWVMDYYLSZJU-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-6-methoxy-2-nitropyridine with hydrazine hydrate, followed by cyclization to form the imidazo[1,2-b]pyridazine ring . The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The imidazo[1,2-b]pyridazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Chloro-6-methoxyimidazo[1,2-b]pyridazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-Chloro-6-methoxyimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and methoxy groups. These functional groups can influence its chemical reactivity, biological activity, and potential applications. The methoxy group, in particular, can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-6-methoxyimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-3-2-6-9-4-5(8)11(6)10-7/h2-4H,1H3

InChI Key

NFBWVMDYYLSZJU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NC=C2Cl)C=C1

Origin of Product

United States

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